molecular formula C15H22N2O2 B11856369 tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate

tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate

Cat. No.: B11856369
M. Wt: 262.35 g/mol
InChI Key: YMDQKNBSGWYJNI-UHFFFAOYSA-N
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Description

tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate (CAS: 885270-54-2) is a carbamate-protected derivative of 1,2,3,4-tetrahydroisoquinoline. Its structure features a tert-butoxycarbonyl (Boc) group attached via a methylene linker to the 7-position of the tetrahydroisoquinoline scaffold . This compound is commonly utilized in medicinal chemistry and organic synthesis as an intermediate for introducing protected amine functionalities, enabling selective reactions in multi-step syntheses. The Boc group enhances solubility and stability during synthetic processes, making it valuable for constructing complex heterocyclic systems .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-7-ylmethyl)carbamate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-11-4-5-12-6-7-16-10-13(12)8-11/h4-5,8,16H,6-7,9-10H2,1-3H3,(H,17,18)

InChI Key

YMDQKNBSGWYJNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(CCNC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The compound may influence various signaling pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Boc vs. Benzamide/Isobutyryl Groups : The compound in replaces the Boc group with a benzamide and isobutyryl moiety, significantly increasing molecular weight (378.51 g/mol) and lipophilicity. This modification may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility .

Biological Activity

tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Chemical Name : this compound
  • Molecular Formula : C15H22N2O2
  • CAS Number : 1176657-15-0
  • Molecular Weight : 262.34738 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The tetrahydroisoquinoline moiety is known for its ability to modulate neurotransmitter systems and exhibit neuroprotective effects.

Potential Mechanisms:

  • Neuroprotective Effects : Research indicates that tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain pathogens.
  • Inhibition of Enzymatic Activity : The carbamate group may interact with specific enzymes, potentially leading to inhibition that could be beneficial in treating various diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTest Organism/TargetResult/EffectReference
NeuroprotectionNeuronal cell linesReduction in cell death
AntimicrobialStaphylococcus aureusModerate inhibitory effect
Enzyme InhibitionProtein Tyrosine KinasePotent inhibitor

Case Studies

Several studies have explored the pharmacological effects of related compounds and their implications for drug development:

  • Neuroprotective Studies : A study examined the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegeneration. Results indicated that these compounds significantly reduced markers of oxidative stress and apoptosis in neuronal cells .
  • Antimicrobial Activity : In a screening assay against various bacterial strains, this compound demonstrated moderate antibacterial activity comparable to standard antibiotics .
  • Enzyme Interaction Studies : Research focused on the inhibition of protein tyrosine kinases by isoquinoline derivatives has shown promising results for the treatment of cancers characterized by overactive signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl ((1,2,3,4-tetrahydroisoquinolin-7-yl)methyl)carbamate?

  • Methodology : The synthesis typically involves carbamate-forming reactions under controlled conditions. Key steps include:

  • Amine Protection : Reacting the tetrahydroisoquinoline derivative with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C .
  • Methylation : Introducing the methyl group via nucleophilic substitution or reductive amination, depending on precursor availability.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    • Critical Parameters : Monitor pH during Boc protection to avoid premature deprotection. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How should the compound be characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify carbamate (–NHCOO–) and tetrahydroisoquinoline ring signals .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₁₅H₂₀N₂O₂: calculated 268.36 g/mol) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C stretch) for carbamate validation .

Q. What storage conditions ensure compound stability?

  • Recommendations :

  • Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Avoid exposure to strong acids/bases, which may cleave the Boc group .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Strategies :

  • Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) for Boc protection efficiency .
  • Solvent Optimization : Use aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity of the amine group .
  • Temperature Control : Maintain sub-ambient temperatures (–10°C to 0°C) during Boc activation to minimize side reactions .
    • Data-Driven Adjustments : Track reaction progress via TLC or HPLC; adjust stoichiometry if intermediates show <90% conversion .

Q. How to resolve discrepancies in spectral data during characterization?

  • Troubleshooting :

  • Impurity Identification : Compare HPLC retention times with known byproducts (e.g., deprotected amines or oxidized derivatives) .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to distinguish overlapping NMR signals in complex mixtures .
  • X-ray Crystallography : If crystalline, determine absolute configuration to resolve stereochemical ambiguities .

Q. What mechanistic insights explain the compound’s reactivity in biological assays?

  • Hypotheses :

  • Carbamate Hydrolysis : Under physiological pH (7.4), the Boc group may slowly hydrolyze, releasing the free amine for target interaction (e.g., enzyme inhibition) .
  • Structure-Activity Relationships (SAR) : Fluorine or methyl substitutions on the tetrahydroisoquinoline ring could modulate binding affinity to receptors like GPCRs .
    • Experimental Validation : Perform kinetic assays (e.g., fluorescence polarization) to quantify hydrolysis rates and correlate with bioactivity .

Q. How do substituent variations impact pharmacological properties?

  • Case Study :

  • Electron-Withdrawing Groups (EWGs) : Adding halogens (e.g., Cl, Br) to the tetrahydroisoquinoline ring enhances metabolic stability but may reduce solubility .
  • Steric Effects : Bulky tert-butyl groups improve plasma half-life by shielding the carbamate from esterase cleavage .
    • Data Table :
SubstituentLogPSolubility (mg/mL)Half-life (h)
–H2.10.51.2
–F2.30.33.5
–CF₃3.00.16.8
Data adapted from analogous carbamates .

Key Considerations for Experimental Design

  • Contradiction Analysis : If biological activity conflicts with computational predictions, validate assays using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from column chromatography to fractional distillation for cost efficiency .

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